molecular formula C37H54N2O5 B613411 Fmoc-lys(palmitoyl)-OH CAS No. 201004-46-8

Fmoc-lys(palmitoyl)-OH

Cat. No.: B613411
CAS No.: 201004-46-8
M. Wt: 606,85 g/mole
InChI Key: DQZCUQJUXKWZEE-UMSFTDKQSA-N
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Description

Fmoc-lys(palmitoyl)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-palmitoyl-L-lysine, is a derivative of lysine where the ε-amino group is modified with a palmitoyl group and the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the preparation of lipidated peptides, which are peptides modified with lipid groups to enhance their biological activity and membrane affinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-lys(palmitoyl)-OH typically involves the following steps:

    Protection of the α-amino group: The α-amino group of lysine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

    Palmitoylation of the ε-amino group: The ε-amino group of the Fmoc-protected lysine is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques can also be applied for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-lys(palmitoyl)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free α-amino group.

    Coupling Reactions: The free amino groups can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.

    Hydrolysis: The palmitoyl group can be hydrolyzed under acidic or basic conditions to yield lysine and palmitic acid.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Deprotection: Fmoc-lysine and palmitic acid.

    Coupling: Peptides with lipid modifications.

    Hydrolysis: Lysine and palmitic acid.

Scientific Research Applications

Fmoc-lys(palmitoyl)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of lipidated peptides for studying membrane interactions and peptide-lipid conjugates.

    Biology: Employed in the development of peptide-based therapeutics and vaccines, enhancing their stability and membrane permeability.

    Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic peptides.

    Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.

Mechanism of Action

The mechanism of action of Fmoc-lys(palmitoyl)-OH involves its ability to modify peptides with lipid groups, enhancing their interaction with biological membranes. The palmitoyl group increases the hydrophobicity of the peptide, allowing it to insert into lipid bilayers and interact with membrane proteins. This modification can improve the stability, bioavailability, and targeting of therapeutic peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-lys(myristoyl)-OH: Similar to Fmoc-lys(palmitoyl)-OH but with a myristoyl group instead of a palmitoyl group.

    Fmoc-lys(stearoyl)-OH: Contains a stearoyl group instead of a palmitoyl group.

    Fmoc-lys(oleoyl)-OH: Modified with an oleoyl group.

Uniqueness

This compound is unique due to its specific palmitoyl modification, which provides a balance between hydrophobicity and membrane affinity. This makes it particularly useful for applications requiring enhanced membrane interactions and stability.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZCUQJUXKWZEE-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201004-46-8
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201004-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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